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molecular formula C7H7ClN2S B165092 1-(2-Chlorophenyl)-2-thiourea CAS No. 5344-82-1

1-(2-Chlorophenyl)-2-thiourea

Cat. No. B165092
M. Wt: 186.66 g/mol
InChI Key: YZUKKTCDYSIWKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759336B2

Procedure details

2-Chloroaniline (23, 10.52 mL, 100 mmol) was dissolved in conc. HCl (9 mL) followed by H2O (25 mL). The mixture was heated at reflux for 30 minutes then allowed to cool to rom temperature. To this solution was added NH4SCN (7.61 g, 100 mmol) and the mixture was heated at reflux overnight. The reaction was allowed to cool to room temperature and a solid formed. The water layer was decanted off and the solid was dissolved in CH2Cl2 and the organic layer was washed in brine. The organic layer was dried over MgSO4, filtered and evaporated to give a residue, which was purified by flash silica gel chromatography.
Quantity
10.52 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
7.61 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].O.[NH4+].[N:11]#[C:12][S-:13]>Cl>[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][C:12]([NH2:11])=[S:13] |f:2.3|

Inputs

Step One
Name
Quantity
10.52 mL
Type
reactant
Smiles
ClC1=C(N)C=CC=C1
Name
Quantity
9 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
7.61 g
Type
reactant
Smiles
[NH4+].N#C[S-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
a solid formed
CUSTOM
Type
CUSTOM
Details
The water layer was decanted off
DISSOLUTION
Type
DISSOLUTION
Details
the solid was dissolved in CH2Cl2
WASH
Type
WASH
Details
the organic layer was washed in brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a residue, which
CUSTOM
Type
CUSTOM
Details
was purified by flash silica gel chromatography

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC=C1)NC(=S)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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